Product packaging for 3-(2-(Quinolin-3-yl)vinyl)aniline(Cat. No.:CAS No. 1222-82-8)

3-(2-(Quinolin-3-yl)vinyl)aniline

Cat. No.: B11868610
CAS No.: 1222-82-8
M. Wt: 246.31 g/mol
InChI Key: KJLNWEDRJKTQMQ-CMDGGOBGSA-N
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Description

3-(2-(Quinolin-3-yl)vinyl)aniline is a synthetic organic compound featuring a conjugated structure that combines a quinoline heterocycle with an aniline group via a vinyl bridge. This specific architecture classifies it as a stilbene derivative, a scaffold renowned in medicinal chemistry for its versatile biological activities. The extended π-conjugation system across the molecule is of significant interest for its potential optical and electronic properties. Research Applications and Value The primary research value of this compound lies in its role as a key intermediate for constructing more complex molecular architectures. Its molecular structure presents two primary sites for chemical modification: the electron-rich aniline amino group and the electron-deficient quinoline ring. This allows researchers to functionalize the core structure for various applications. In medicinal chemistry research , this compound serves as a precursor for the synthesis of novel bioactive molecules. Similar quinoline-vinyl hybrids have been extensively investigated for their anticancer potential , with studies showing they can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 . The compound's framework is a valuable template for developing potential therapeutic agents targeting breast cancer and other malignancies. In the field of material science , the rigid, planar, and conjugated nature of this compound makes it a promising candidate for organic electronic devices. Quinoline derivatives are known for their electron-transporting capabilities and have been studied for applications in organic light-emitting diodes (OLEDs) and as laser dyes . Researchers are exploring its incorporation into larger systems, such as phenoxy-triazole-acetamide hybrids, to develop compounds with specific luminescent or charge-transfer properties . Mechanism of Action (Research Context) While a specific mechanism for this compound itself is not defined, research on structurally related compounds provides strong mechanistic insights. In biological studies, analogous quinolinvinyl compounds have been demonstrated to induce apoptosis in cancer cells. This programmed cell death is often associated with the activation of caspase-3, a key protease in the apoptotic pathway . From a physicochemical perspective, the molecule's extensive delocalized electron cloud contributes to a favorable HOMO-LUMO energy gap , which is a critical determinant of its optical behavior, including absorption and emission characteristics . This property is essential for its application in optoelectronics and sensor development. Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2 B11868610 3-(2-(Quinolin-3-yl)vinyl)aniline CAS No. 1222-82-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1222-82-8

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

3-[(E)-2-quinolin-3-ylethenyl]aniline

InChI

InChI=1S/C17H14N2/c18-16-6-3-4-13(11-16)8-9-14-10-15-5-1-2-7-17(15)19-12-14/h1-12H,18H2/b9-8+

InChI Key

KJLNWEDRJKTQMQ-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C3=CC(=CC=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC3=CC(=CC=C3)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Quinolin 3 Yl Vinyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their proximity, and their bonding relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) for Positional and Connectivity Analysis

¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule. The chemical shift of a proton in the ¹H NMR spectrum indicates its electronic environment. For 3-(2-(Quinolin-3-yl)vinyl)aniline, the spectrum would display distinct signals for the protons on the quinoline (B57606) ring, the aniline (B41778) ring, the vinyl group, and the amine group.

For instance, the protons on the aromatic rings (quinoline and aniline) would typically resonate in the downfield region (around 7-9 ppm) due to the deshielding effect of the aromatic ring currents. The vinyl protons would also appear in this region, with their specific shifts and coupling constants providing information about the stereochemistry of the double bond (E or Z isomer). The protons of the amine group (-NH₂) would likely appear as a broader signal, and its chemical shift could be influenced by solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a detailed picture of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. A study on related quinoline derivatives reported ¹³C NMR data in CDCl₃, showing a range of chemical shifts that help in assigning the carbon skeleton. For example, carbons in the aromatic quinoline and aniline rings would have characteristic shifts between approximately 110 and 150 ppm. rsc.orgkpi.ua The vinyl carbons would also have specific resonances in this region. The specific chemical shifts are sensitive to the electronic environment, allowing for the differentiation of carbons within the quinoline and aniline moieties. kpi.ua

Table 1: Representative ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupApproximate Chemical Shift (ppm)
Quinoline C120 - 150
Aniline C115 - 150
Vinyl C125 - 140

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Detailed Structural Assignments

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy) reveals proton-proton coupling interactions, helping to identify adjacent protons and trace out the spin systems within the quinoline and aniline rings and the vinyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for establishing the connectivity between the quinoline, vinyl, and aniline fragments of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The absorption of specific frequencies of infrared light corresponds to the stretching and bending vibrations of different functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (Aniline)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1450 - 1600
C=C (Vinyl)Stretching1620 - 1680
C-N (Aniline)Stretching1250 - 1360

The presence of a band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching of the primary amine group. nist.govorientjchem.org Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. orientjchem.org The vinyl C=C stretch would likely be observed around 1620-1680 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

For this compound, the extended π-conjugated system, encompassing the quinoline ring, the vinyl bridge, and the aniline ring, is expected to result in strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. A study on aniline and its derivatives showed that the S1(ππ∗) origin appears around 294 nm. hw.ac.uk The position of λ_max can be influenced by the solvent polarity. This technique is particularly useful for confirming the presence of the conjugated system and can be used to study the electronic effects of substituents on the quinoline or aniline rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern.

X-ray Diffraction (XRD) for Solid-State Structure and Conformation Analysis

X-ray diffraction is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine its crystal system, space group, and the precise coordinates of each atom. This, in turn, allows for a detailed understanding of the molecule's conformation, as well as the nature of the intermolecular forces that govern its packing in the solid state.

Crystallographic Data Collection and Refinement

Should a suitable single crystal of this compound be grown, the first step in its structural elucidation would be the collection of diffraction data using a diffractometer. This process involves mounting the crystal and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is recorded, and the data are processed to yield a set of crystallographic parameters.

A hypothetical table of such data is presented below to illustrate the type of information that would be obtained.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical formulaC₁₇H₁₄N₂
Formula weight246.31
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 109.87(2)°
c = 8.789(3) Å, γ = 90°
Volume1294.5(8) ų
Z4
Density (calculated)1.264 Mg/m³
Absorption coefficient0.078 mm⁻¹
F(000)520
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected10520
Independent reflections2987 [R(int) = 0.045]
Completeness to theta = 28.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2987 / 0 / 172
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0521, wR2 = 0.1345
R indices (all data)R1 = 0.0789, wR2 = 0.1567

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure would reveal the various non-covalent interactions that stabilize the packing of this compound molecules. Given its chemical structure, which includes a quinoline ring system, a vinyl bridge, and an aniline moiety, a variety of intermolecular interactions would be anticipated.

The primary amine group (-NH₂) of the aniline fragment is a potential hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. This could lead to the formation of N-H···N hydrogen bonds, linking molecules into chains or more complex networks.

Furthermore, the extensive aromatic systems of the quinoline and aniline rings would likely participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent aromatic rings align, are a significant cohesive force in the packing of many aromatic compounds. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal structure.

Conformational Insights from Crystal Structures

The solid-state structure would provide invaluable information on the preferred conformation of the this compound molecule. A key conformational feature would be the dihedral angle between the quinoline and aniline ring systems. This angle would be influenced by the steric hindrance between the two rings and the electronic effects of the vinyl linker.

The geometry of the vinyl bridge (C=C double bond) would also be of interest. It is expected to adopt an E (trans) configuration, which is generally more stable than the Z (cis) configuration due to reduced steric strain. The planarity of the vinyl group with respect to the attached aromatic rings would also be a significant conformational parameter. Any deviation from planarity could indicate steric strain within the molecule.

Computational and Theoretical Investigations of 3 2 Quinolin 3 Yl Vinyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, providing detailed insights into molecular properties that can be difficult or impossible to obtain through experimental means alone. For a molecule like 3-(2-(Quinolin-3-yl)vinyl)aniline, these methods can predict its three-dimensional structure, the distribution of electrons, and its behavior upon interaction with light.

Furthermore, DFT provides a detailed picture of the electronic structure. By calculating the distribution of electron density, it is possible to identify regions of high and low electron concentration, which are fundamental to the molecule's chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline (B57606) Derivative using DFT

Parameter Bond Length (Å) Bond Angle (°)
C-C (aromatic) 1.38 - 1.42 -
C-N (quinoline) 1.32 - 1.37 -
C=C (vinyl) 1.34 -
C-C-C (aromatic) - 118 - 121

Note: This table provides typical value ranges for similar compounds as specific data for this compound is not available.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the investigation of electronic excited states. nih.govrsc.org By calculating the energies of these excited states, TD-DFT can predict the molecule's absorption spectrum, including the maximum absorption wavelength (λmax). nih.gov These theoretical predictions are invaluable for designing molecules with specific optical properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.govresearchgate.net The calculations can also provide insights into the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework.

Table 2: Illustrative Predicted Absorption Spectra Data for a Quinoline Derivative using TD-DFT

Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
3.5 354 0.85 HOMO -> LUMO
4.2 295 0.15 HOMO-1 -> LUMO

Note: This table is illustrative of typical TD-DFT results for similar compounds.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule. nih.gov It provides a chemical picture of bonding in terms of localized electron-pair "bonding" orbitals and their interactions with "antibonding" orbitals. For this compound, NBO analysis can quantify the delocalization of electrons across the π-system, which is crucial for its electronic properties. It can also identify and quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions that contribute to the molecule's stability and conformation. nih.gov The analysis of donor-acceptor interactions within the NBO framework can reveal the charge transfer pathways within the molecule. nih.gov

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The energy of these orbitals also provides information about the molecule's ionization potential and electron affinity. aimspress.com

Table 3: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative

Orbital Energy (eV)
HOMO -5.8
LUMO -2.1

Note: These values are representative of similar conjugated systems.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. aimspress.com It maps the electrostatic potential onto the electron density surface. Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. aimspress.com For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the amino group, indicating these as potential sites for interaction with electrophiles. The hydrogen atoms of the amino group would likely exhibit positive potential.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. researchgate.net For quinoline derivatives, DFT calculations can be employed to model reaction pathways, such as those involved in their synthesis or their interactions with biological targets. acs.org By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, computational studies can elucidate the mechanism of the Vilsmeier-Haack reaction often used in the synthesis of quinoline derivatives or the mechanism of their action as enzyme inhibitors. nih.govacs.org

Transition State Characterization and Activation Energy Determination

The synthesis of this compound can be achieved through various methods, with the Heck and Wittig reactions being prominent examples. organic-chemistry.orglibretexts.orgorganic-chemistry.org Computational chemistry allows for the detailed characterization of the transition states involved in these synthetic routes and the determination of their activation energies.

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a common method for forming the vinyl linkage. organic-chemistry.orgmdpi.com Theoretical studies on related Heck reactions involving quinoline derivatives have elucidated the mechanism, which typically involves oxidative addition, migratory insertion, and β-hydride elimination steps. libretexts.orgrsc.org Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surface of the reaction, identifying the geometry of the transition state structures, and calculating the energy barriers for each elementary step. For the synthesis of a molecule like this compound, the rate-determining step is often the migratory insertion or the oxidative addition, depending on the specific reactants and catalytic system used.

Similarly, the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone, can be modeled to understand its energetic landscape. libretexts.orgorganic-chemistry.orgwikipedia.org Computational analysis of the Wittig reaction mechanism helps in understanding the formation of the oxaphosphetane intermediate and its subsequent decomposition to the alkene and phosphine (B1218219) oxide. masterorganicchemistry.com The activation energy for the formation of the cis and trans isomers of the vinyl group can be calculated, providing insights into the stereoselectivity of the reaction.

To illustrate the typical findings from such computational studies, the following table presents hypothetical activation energies for the key transition states in the synthesis of a generic styrylquinoline via the Heck reaction, based on values reported for similar systems.

Transition State Reaction Step Calculated Activation Energy (kcal/mol)
TS1Oxidative Addition of Aryl Halide to Pd(0)15.2
TS2Migratory Insertion of Alkene18.5
TS3β-Hydride Elimination12.8
TS4Reductive Elimination of H-X9.5

This table presents hypothetical data based on typical values for Heck reactions involving similar aromatic systems.

Energy Profile Construction for Key Synthetic Steps

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive energy profile for the synthesis of this compound can be constructed. This profile provides a visual representation of the reaction pathway and highlights the thermodynamic and kinetic favorability of each step.

For instance, in a palladium-catalyzed Heck reaction, the energy profile would depict the initial energy of the reactants (e.g., 3-bromoquinoline (B21735) and 3-vinylaniline) and the Pd(0) catalyst. It would then show the energy changes through the formation of the Pd(II)-aryl complex, the π-complex with the alkene, the migratory insertion product, and finally the release of the this compound product and regeneration of the catalyst. DFT calculations, often at the B3LYP level of theory with a suitable basis set like 6-31G(d,p), are commonly employed for these calculations. nih.gov

The following table provides a hypothetical relative energy profile for the synthesis of a styrylquinoline, demonstrating the energy changes along the reaction coordinate.

Species Description Relative Energy (kcal/mol)
ReactantsAryl Halide + Alkene + Pd(0)0.0
Pre-catalyst ActivationFormation of Active Pd(0) Species+5.3
Oxidative Addition TSTransition state for C-X bond cleavage+20.5
Pd(II) IntermediateOxidative addition product+2.1
Migratory Insertion TSTransition state for C-C bond formation+23.8
Alkyl-Pd(II) IntermediateProduct of migratory insertion-3.7
β-Hydride Elimination TSTransition state for C-H bond cleavage+15.9
Product ComplexPd(0) complexed with the final product-12.4
ProductsStyrylquinoline + HX + Regenerated Catalyst-18.0

This table presents a hypothetical energy profile for a generic Heck reaction leading to a styrylquinoline.

Solvent Effects Modeling (e.g., Polarizable Continuum Model, PCM) on Electronic Properties

The electronic properties of this compound, such as its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), can be significantly influenced by the solvent environment. researchgate.net The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. q-chem.comq-chem.com In the PCM framework, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent.

Theoretical studies on quinoline derivatives have shown that increasing the polarity of the solvent generally leads to a stabilization of the polar excited states, which can result in a red shift (bathochromic shift) in the UV-Vis absorption spectrum. researchgate.net The dipole moment of the molecule is also expected to increase in more polar solvents due to the polarization of the electron density.

The table below illustrates the calculated effect of different solvents on the key electronic properties of a hypothetical quinoline derivative, as would be determined using a PCM approach.

Solvent Dielectric Constant (ε) Dipole Moment (Debye) HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Gas Phase1.03.2-5.8-2.13.7
Toluene2.43.8-5.9-2.33.6
Dichloromethane8.94.5-6.0-2.53.5
Acetonitrile37.55.1-6.1-2.73.4
Water78.45.6-6.2-2.83.4

This table contains representative data illustrating the trend of solvent effects on a polar molecule like a styrylquinoline.

Conformational Analysis and Tautomerism Studies using Theoretical Methods

The molecule this compound possesses several rotatable bonds, leading to the possibility of multiple conformations. libretexts.orgplos.orgmdpi.com Conformational analysis, typically performed using molecular mechanics or DFT calculations, aims to identify the most stable conformers and to determine the energy barriers for interconversion between them. The key dihedral angles to consider are those around the vinyl linkage and the bonds connecting the vinyl group to the quinoline and aniline (B41778) rings. Steric hindrance between the hydrogen atoms on the vinyl group and the aromatic rings plays a significant role in determining the preferred conformations. plos.org

Tautomerism is another important aspect to consider for this molecule. researchgate.netnih.gov While keto-enol tautomerism is not directly applicable, prototropic tautomerism involving the aniline nitrogen and the quinoline nitrogen could be computationally investigated. DFT calculations can be used to determine the relative energies of the different tautomeric forms and the activation energies for their interconversion. In many cases, one tautomer is significantly more stable than others under standard conditions. nih.gov

The following table presents a hypothetical conformational analysis of this compound, showing the relative energies of different rotamers.

Conformer Dihedral Angle 1 (C-C=C-C) Dihedral Angle 2 (C-C-N-C) Relative Energy (kcal/mol) Population (%)
1 (E, planar)180°0.075.2
2 (E, twisted)150°30°1.515.1
3 (Z, planar)3.05.5
4 (Z, twisted)30°30°4.24.2

This table provides plausible data for the conformational preferences of a styrylquinoline derivative.

Chemical Reactivity and Mechanistic Studies of 3 2 Quinolin 3 Yl Vinyl Aniline

Reactivity at the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a key site for several chemical reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino group of the aniline moiety is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org Consequently, electrophiles will preferentially attack the positions ortho and para to the amino group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring.

Nitration: Substitution with a nitro group (-NO2) using nitrating agents like nitric acid in the presence of sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by reacting with alkyl halides or acyl halides in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

The directing effect of the amino group can be modulated by converting it into an amide. This is often done to prevent over-substitution and to reduce the activating effect, allowing for more controlled reactions.

Reactions Involving the Amino Group (e.g., Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, allowing it to participate in a variety of reactions.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often employed to protect the amino group during other chemical transformations.

Alkylation: Direct alkylation of the amino group with alkyl halides can occur, but it is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination is a more controlled method for preparing secondary and tertiary amines.

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form diazonium salts. These salts are versatile intermediates that can be converted into a wide range of functional groups.

Reactivity at the Vinyl Linker

The carbon-carbon double bond of the vinyl linker is a site of high electron density, making it susceptible to addition reactions.

Addition Reactions Across the Double Bond (e.g., Hydrogenation, Halogenation)

The vinyl group undergoes typical electrophilic addition reactions characteristic of alkenes.

Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation, typically using a metal catalyst such as palladium, platinum, or nickel. This converts the vinyl group into an ethyl linker.

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond proceeds via a halonium ion intermediate to yield a dihaloalkane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.

Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol.

Cycloaddition Reactions Involving the Vinyl Group

The vinyl group can participate in cycloaddition reactions, which are concerted reactions that form a cyclic product. libretexts.orgwikipedia.org

[2+2] Photocycloaddition: Upon irradiation with light, styrylquinoline derivatives can undergo [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) rings. rsc.orgnih.gov This reaction is often observed in the solid state and can be influenced by the crystal packing of the molecules. rsc.org The stereochemistry of the resulting cyclobutane derivative is dependent on the relative orientation of the reacting molecules. rsc.org

Diels-Alder Reaction ([4+2] Cycloaddition): The vinyl group can act as a dienophile in Diels-Alder reactions when reacted with a suitable diene. This reaction forms a six-membered ring.

Reactivity at the Quinoline (B57606) Heterocycle

The quinoline ring system is a bicyclic heterocycle containing a benzene ring fused to a pyridine (B92270) ring. The reactivity of the quinoline moiety is influenced by the presence of the nitrogen atom.

Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. youtube.com Substitution typically occurs on the benzene ring at positions 5 and 8. youtube.com The pyridine ring is deactivated towards electrophilic attack.

Nucleophilic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at positions 2 and 4. youtube.comquimicaorganica.org This is because the nitrogen atom can stabilize the negative charge in the intermediate.

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This modification can alter the reactivity of the ring system, for example, by facilitating nucleophilic substitution at the 2- and 4-positions.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring in 3-(2-(Quinolin-3-yl)vinyl)aniline possesses a complex reactivity pattern towards substitution reactions, influenced by the vinylaniline substituent and the inherent electronic properties of the quinoline nucleus.

Electrophilic Aromatic Substitution:

The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the positions on the carbocyclic ring (positions 5, 6, 7, and 8) are more susceptible to electrophilic attack than the heterocyclic ring. The substitution pattern is also influenced by the reaction conditions. For instance, nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. In the case of this compound, the substitution pattern on the quinoline ring would be further directed by the deactivating effect of the 3-vinyl substituent.

Research on the electrophilic cyclization of N-(2-alkynyl)anilines to form substituted quinolines provides insights into the electrophilic reactions involving the quinoline core. nih.govnih.gov These studies demonstrate that various electrophiles, such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), can react to form 3-haloquinolines under mild conditions. nih.gov While this is a synthetic route to substituted quinolines rather than a substitution on a pre-formed quinoline, it underscores the susceptibility of the quinoline system to electrophilic attack, leading to the formation of a C-X bond at the 3-position.

Nucleophilic Aromatic Substitution:

The pyridine-like ring of quinoline is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are electron-deficient. The presence of an electron-withdrawing substituent can further activate the ring towards nucleophilic substitution. In this compound, the vinyl group at the 3-position can influence the electron distribution, but the primary sites for nucleophilic attack remain the 2- and 4-positions.

Studies on the nucleophilic aromatic substitution of perfluorophenyl-substituted quinolines have shown that functional groups can be introduced onto the quinoline system. mdpi.com For example, the reaction of a vinyl-functionalized quinoline derivative with a phenoxide nucleophile resulted in the substitution of a fluorine atom. mdpi.com This suggests that suitably activated quinoline derivatives can undergo nucleophilic substitution.

Reaction Type Reagents Products Reference
Electrophilic Halogenation (via cyclization)ICl, I₂, Br₂3-Haloquinolines nih.gov
Nucleophilic Aromatic SubstitutionPhenoxidePDI-substituted quinoline mdpi.com

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound is a site of basicity and nucleophilicity. It can readily react with electrophiles, such as alkyl halides and acids.

N-Alkylation and N-Oxidation:

The quinoline nitrogen can be alkylated to form quaternary quinolinium salts. These salts are often more reactive towards nucleophilic attack than the parent quinoline. Furthermore, the nitrogen atom can be oxidized to form a quinoline N-oxide. This transformation activates the 2- and 4-positions of the quinoline ring towards both nucleophilic and electrophilic attack. The N-oxide can also be a precursor for the introduction of functional groups at the C-2 position. researchgate.net

Coordination to Metal Centers:

The lone pair of electrons on the quinoline nitrogen allows it to act as a ligand and coordinate to various metal centers. This property is fundamental in the application of quinoline derivatives in catalysis and materials science. The coordination can influence the electronic properties of the entire molecule, potentially modulating its reactivity and photophysical characteristics.

Intramolecular Cyclization and Rearrangement Processes

The proximity of the vinyl group and the aniline moiety in this compound provides the potential for intramolecular cyclization reactions, leading to the formation of new heterocyclic systems.

Potential Intramolecular Cyclizations:

Under appropriate conditions, such as acid catalysis or thermal induction, the amino group of the aniline ring could potentially add across the vinyl double bond in an intramolecular fashion. This type of reaction could lead to the formation of a new six-membered ring, resulting in a complex polycyclic aromatic system. While specific examples for this compound are not detailed in the provided literature, the general principles of intramolecular cyclization of related systems, such as N-(2-alkynyl)anilines, support this possibility. nih.govnih.govresearchgate.net

Rearrangement Reactions:

Sigmatropic rearrangements, such as the Claisen rearrangement, are known to occur in related systems. organic-chemistry.org Although a direct Claisen rearrangement is not applicable to this compound, related researchgate.netresearchgate.net-sigmatropic rearrangements could be envisaged under specific synthetic modifications of the molecule. rsc.org

Investigation of Catalytic Effects on Reactivity (e.g., Metal-catalyzed, Organocatalytic, Acid/Base-catalyzed)

The reactivity of this compound can be significantly influenced by the presence of catalysts.

Metal-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions: The vinyl group and the C-H bonds of the quinoline and aniline rings could be sites for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.

Mercury-catalyzed cyclization: The synthesis of quinolines bearing a hydrogen at the 3-position can be achieved through the Hg(OTf)₂-catalyzed ring closure of N-(2-alkynyl)anilines, highlighting the role of metal catalysts in quinoline synthesis. nih.gov

Copper-catalyzed reactions: Copper catalysts have been employed in the synthesis of 3-selenylquinolines from N-(2-alkynyl)anilines, indicating their utility in forming C-Se bonds. researchgate.net

Organocatalytic Reactions:

Organocatalysts could potentially be used to promote enantioselective additions to the vinyl group or to facilitate cyclization reactions.

Acid/Base-Catalyzed Reactions:

Acid catalysis: Acid catalysis can be employed to promote the hydrolysis of the vinyl group or to facilitate intramolecular cyclization reactions by protonating the quinoline nitrogen or the vinyl double bond.

Base catalysis: Bases can be used to deprotonate the amino group of the aniline moiety, increasing its nucleophilicity for subsequent reactions. The synthesis of substituted quinolines via electrophilic cyclization of N-(2-alkynyl)anilines often utilizes bases like sodium bicarbonate (NaHCO₃) or cesium carbonate (Cs₂CO₃). nih.gov

Catalyst Type Catalyst Example Potential Transformation Reference
Metal-catalyzedHg(OTf)₂Cyclization to form quinolines nih.gov
Metal-catalyzedCuCl₂Selenylation of quinoline precursors researchgate.net
Base-catalyzedNaHCO₃, Cs₂CO₃Facilitation of electrophilic cyclization nih.gov

Exploratory Applications of 3 2 Quinolin 3 Yl Vinyl Aniline in Chemical Science

Materials Chemistry

No specific studies on the application of 3-(2-(Quinolin-3-yl)vinyl)aniline in materials chemistry were found. Research in this area typically focuses on how the quinoline (B57606) moiety, a heterocyclic aromatic structure, can impart desirable photophysical or electronic properties to materials.

Development as Fluorescent Dyes and Pigments

There is no available data on the specific use of this compound as a fluorescent dye or pigment. Generally, quinoline derivatives are investigated for these purposes due to their inherent fluorescence, which can be tuned by modifying their chemical structure. For instance, the addition of certain functional groups to the quinoline core can enhance fluorescence properties, a strategy employed to turn non-fluorescent bioactive molecules into trackable fluorescent probes.

Incorporation into Polymeric Materials for Optical Applications

No research detailing the incorporation of this compound into polymeric materials for optical applications could be identified. The scientific interest in this area stems from the potential to create advanced materials, such as pH-responsive luminescent sensors, by embedding quinoline-functionalized monomers within a polymer matrix. The optical properties of such materials, including refractive index and light absorption, are critical for their application in packaging and textiles.

Sensing Technologies

While the broader class of quinoline-based compounds is a subject of significant research in sensing technologies, no studies were found that specifically utilize this compound for these purposes.

Utilization as Fluorescence Probes for Chemical and Environmental Sensing

There are no specific reports on the use of this compound as a fluorescence probe. The quinoline structure is a popular scaffold for designing fluorescent sensors for various analytes, including metal ions and nitro-phenolic compounds, due to mechanisms like photo-induced electron transfer (PET) and fluorescence resonance energy transfer (FRET). These probes are valuable for detecting pollutants and other chemicals in environmental samples.

Development of Chemical pH Sensors

No information is available regarding the development of chemical pH sensors based on this compound. However, the nitrogen atom in the quinoline ring can be protonated and deprotonated, leading to changes in the molecule's fluorescence. This pH-sensitive behavior is the basis for developing luminescent pH sensors from other quinoline derivatives, which can be incorporated into nanoparticles or solid matrices for various applications.

Corrosion Inhibition Studies

No studies investigating the corrosion inhibition properties of this compound were found in the available literature. Quinoline and its derivatives, particularly those containing heteroatoms like oxygen and sulfur (e.g., 8-hydroxyquinoline), are well-documented corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective film that prevents corrosive substances from reaching the metal. This mechanism is crucial for protecting metals like steel and aluminum in acidic environments.

Future Research Directions for 3 2 Quinolin 3 Yl Vinyl Aniline

Innovation in Green and Sustainable Synthetic Methodologies

The synthesis of complex organic molecules like 3-(2-(Quinolin-3-yl)vinyl)aniline traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. A pivotal area for future research lies in the development of green and sustainable synthetic methodologies. This involves exploring novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, to streamline the synthesis.

Furthermore, the implementation of alternative energy sources like microwave irradiation or mechanochemistry could significantly reduce reaction times and energy consumption. The principles of atom economy, which maximize the incorporation of all materials used in the synthesis into the final product, should be a guiding paradigm in the design of new synthetic routes. A focus on using renewable solvents and minimizing the use of hazardous reagents will be crucial for aligning the production of this compound with modern environmental standards.

Advanced Characterization Techniques for Dynamic Molecular Behavior

A comprehensive understanding of this compound necessitates a deep dive into its dynamic molecular behavior. While standard characterization techniques provide a static picture, advanced methods can reveal the molecule's response to external stimuli. Time-resolved spectroscopic techniques, such as transient absorption and fluorescence spectroscopy, are essential for probing the excited-state dynamics that govern its photophysical properties.

Investigating the compound's behavior in different environments, including various solvents and solid-state matrices, will be critical. Techniques like single-molecule spectroscopy could offer unprecedented insights into the heterogeneity of molecular conformations and their impact on function. Moreover, studying the aggregation-induced emission (AIE) or solvatochromic properties of this molecule could unveil new application possibilities.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

To truly harness the potential of this compound, a synergistic approach that integrates experimental findings with computational modeling is imperative. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide invaluable information on the molecule's electronic structure, molecular orbital energies, and predicted absorption and emission spectra.

These theoretical insights can guide experimental efforts by predicting the effects of structural modifications on the compound's properties. For instance, computational models can help to understand the nature of intramolecular charge transfer (ICT) states, which are often crucial for applications in optoelectronics. The correlation of theoretical predictions with experimental data from techniques like cyclic voltammetry and UV-Vis spectroscopy will lead to a robust and comprehensive mechanistic understanding.

Exploration of Novel Non-Biological and Non-Clinical Application Domains

While quinoline (B57606) derivatives have a rich history in medicinal chemistry, future research on this compound should strategically explore novel non-biological and non-clinical application domains. The inherent photophysical properties of the quinoline and vinylaniline components suggest potential applications in materials science.

One promising avenue is its use as a building block for organic light-emitting diodes (OLEDs), where its fluorescence or phosphorescence could be harnessed. Its potential as a component in chemosensors for the detection of metal ions or environmentally relevant anions should also be systematically investigated. The development of this molecule for applications in organic photovoltaics (OPVs) or as a photosensitizer in photoredox catalysis represents further exciting research frontiers.

Rational Design of Analogs with Tailored Photophysical and Electronic Properties

Building upon a solid foundation of synthesis, characterization, and mechanistic understanding, the rational design of analogs of this compound offers a pathway to fine-tune its properties for specific applications. By systematically modifying the molecular structure, researchers can tailor its absorption and emission wavelengths, quantum yields, and redox potentials.

Introducing electron-donating or electron-withdrawing groups at various positions on the quinoline or aniline (B41778) rings can modulate the electronic properties and influence the intramolecular charge transfer characteristics. The synthesis and characterization of a library of derivatives would provide a valuable structure-property relationship database, enabling the predictive design of new molecules with optimized performance for targeted applications in materials science and beyond.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-(Quinolin-3-yl)vinyl)aniline and its derivatives?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Heck coupling , leveraging palladium catalysts. For example:

  • Suzuki Coupling : React 3-haloquinoline derivatives (e.g., 3-iodo-8-nitroquinoline) with substituted aniline boronic acids in a solvent like DME, using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base. Purification via silica gel chromatography (e.g., petroleum ether/ethyl acetate) yields the product .
  • Heck Coupling : Utilize vinyl halides and aryl amines under Pd catalysis to form the vinyl-aniline linkage .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and vinyl protons (δ 6.5–7.5 ppm). For example, in 2-(quinolin-3-yl)-4-(trifluoromethyl)aniline (69i), the CF₃ group causes splitting in ¹³C NMR (δ 120.9 ppm, JCF = 33.0 Hz) .
  • IR Spectroscopy : Identify NH₂ stretches (~3228 cm⁻¹) and vinyl C=C stretches (~1578 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 246.1026 for C₁₆H₁₁N₃) .

Advanced Research Questions

Q. How can researchers optimize low yields in cross-coupling reactions for quinoline-aniline derivatives?

Methodological Answer: Low yields (e.g., 40% in ) often stem from:

  • Catalyst Selection : Pd(PPh₃)₄ may underperform compared to Pd₂(dba)₃/XantPhos, which enhances electron-deficient substrate coupling .
  • Reaction Time : Extending time from 20 to 23 hours improved yields from 40% to 94% in THF-based reactions .
  • Stoichiometry : Excess boronic acid (1.3 eq.) mitigates side reactions like protodehalogenation .

Data Contradiction Analysis:

  • reports 40% yield with Pd(PPh₃)₄, while achieves 94% using Pd₂(dba)₃. This suggests ligand choice (XantPhos vs. PPh₃) critically impacts catalytic efficiency .

Q. How can diazotization and azide substitution be applied to functionalize this compound?

Methodological Answer:

  • Diazotization : Treat the aniline with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
  • Azide Introduction : React the diazonium salt with NaN₃ to yield 3-(2-azidophenyl)vinylquinoline, a precursor for "click chemistry" .

Example Protocol:

  • Starting material: 2-(quinolin-3-yl)-4-(trifluoromethyl)aniline (69i).
  • Conditions: 0.4 M NaNO₂, 5 mL HCl, NaN₃ (2.1 eq.), NaOAc buffer. Yield: 64% .

Q. What strategies resolve overlapping signals in NMR spectra of trifluoromethyl-substituted derivatives?

Methodological Answer:

  • ¹⁹F NMR : Directly detect CF₃ environments (e.g., δ -61.1 ppm in 69i) .
  • DEPT-135/HSQC : Differentiate quaternary carbons (e.g., CF₃-coupled C-4’ at δ 120.9 ppm) from CH/CH₂ groups .
  • Solvent Variation : Use CDCl₃ instead of DMSO-d₆ to reduce signal broadening.

Q. How do structural modifications influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or CF₃ groups (e.g., 69g, 69i) reduce electron density at the aniline NH₂, slowing electrophilic substitution but enhancing oxidative coupling .
  • Conjugation Effects : The vinyl linker between quinoline and aniline extends π-conjugation, red-shifting UV absorbance (λmax ~315 nm) .

Q. What mechanistic insights guide the design of tetracyclic derivatives from this compound?

Methodological Answer:

  • Intramolecular Cyclization : Heat or acid catalysis induces ring closure. For example, azide derivatives (131o/p) undergo Huisgen cycloaddition to form indoloquinolines .
  • Catalytic Hydrogenation : Reduce the vinyl bond to saturate the ring system, altering photophysical properties .

Q. How can computational methods predict biological activity based on structural analogs?

Methodological Answer:

  • Molecular Docking : Compare with DNA-intercalating analogs (e.g., 2-chloroquinoline derivatives in ). The planar quinoline-vinyl-aniline structure suggests potential intercalation.
  • QSAR Modeling : Correlate substituent effects (e.g., CF₃, NO₂) with logP (4.57 for C₁₇H₁₄N₂ ) to predict bioavailability.

Q. Table 1: NMR Assignments for 2-(Quinolin-3-yl)-4-(trifluoromethyl)aniline (69i)

Position¹³C NMR (δ, ppm)Coupling (JCF)
C-2’123.3-
C-4’120.933.0 Hz
CF₃-¹⁹F: δ -61.1

Q. Table 2: Reaction Optimization Comparison

Parameter (69e) (L2)
CatalystPd(PPh₃)₄Pd₂(dba)₃/XantPhos
SolventDMETHF
Time20 h23 h
Yield40%94%

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